A Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 3,5-Dichloro-4-fluorobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-4-fluorobenzonitrile, a key chemical intermediate in the synthesis of various organic compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental workflows for synthesis and biological assays are presented, including visual representations using Graphviz to facilitate understanding and implementation in a research and development setting.
Introduction
3,5-Dichloro-4-fluorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This compound is of particular interest to the pharmaceutical industry as a precursor for the synthesis of active pharmaceutical ingredients (APIs), notably in the development of targeted therapies such as kinase inhibitors. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, making this intermediate a valuable tool for medicinal chemists.
Properties of 3,5-Dichloro-4-fluorobenzonitrile
The fundamental properties of 3,5-Dichloro-4-fluorobenzonitrile are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 103879-31-8 | [1] |
| Molecular Formula | C₇H₂Cl₂FN | [1] |
| Molecular Weight | 190.00 g/mol | [1] |
| Predicted Boiling Point | 235.2 ± 35.0 °C | [2] |
| Predicted Density | 1.49 ± 0.1 g/cm³ | [2] |
| IUPAC Name | 3,5-dichloro-4-fluorobenzonitrile | [3] |
Synthesis of 3,5-Dichloro-4-fluorobenzonitrile
Proposed Experimental Protocol: Synthesis via Halogen Exchange and Nitrile Formation
This proposed two-step synthesis starts with the halogen exchange reaction on a readily available starting material, followed by the introduction of the nitrile group.
Step 1: Synthesis of 1,3-Dichloro-2-fluoro-5-nitrobenzene
A mixture of 1,2,3-trichloro-5-nitrobenzene (1 equivalent), spray-dried potassium fluoride (1.5 equivalents), and a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.1 equivalents) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or sulfolane is heated at an elevated temperature (e.g., 150-200 °C) for several hours. The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled, poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1,3-dichloro-2-fluoro-5-nitrobenzene.
Step 2: Reduction of the Nitro Group and Sandmeyer Reaction
The purified 1,3-dichloro-2-fluoro-5-nitrobenzene is reduced to the corresponding aniline using a standard reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or through catalytic hydrogenation. The resulting 3,5-dichloro-4-fluoroaniline is then diazotized using sodium nitrite in an acidic medium at low temperature (0-5 °C). The diazonium salt is subsequently treated with a solution of copper(I) cyanide to yield 3,5-Dichloro-4-fluorobenzonitrile. The product is then isolated by extraction and purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for 3,5-Dichloro-4-fluorobenzonitrile.
Applications in Drug Development: A Focus on Kinase Inhibitors
Halogenated benzonitriles are valuable scaffolds in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor, while the halogen substituents can modulate the lipophilicity, metabolic stability, and binding affinity of the molecule. 3,5-Dichloro-4-fluorobenzonitrile serves as a key starting material for the synthesis of a variety of kinase inhibitors, which are a major class of targeted cancer therapeutics.
While specific examples of kinase inhibitors synthesized directly from 3,5-Dichloro-4-fluorobenzonitrile are not detailed in the provided search results, the analogous compound 2-amino-3,5-difluorobenzonitrile is highlighted as a valuable precursor for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways. A series of 3-substituted benzamide derivatives have been identified as potent Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[4] This suggests that 3,5-Dichloro-4-fluorobenzonitrile can be similarly utilized to generate novel and potent kinase inhibitors.
General Signaling Pathway for Receptor Tyrosine Kinase (RTK) Inhibition
The diagram below illustrates a simplified signaling pathway for a receptor tyrosine kinase and the point of intervention for a small molecule inhibitor derived from a precursor like 3,5-Dichloro-4-fluorobenzonitrile.
References
- 1. scbt.com [scbt.com]
- 2. 3,5-DICHLORO-4-FLUOROBENZONITRILE CAS#: 103879-31-8 [m.chemicalbook.com]
- 3. 3,5-Dichloro-4-fluorobenzonitrile | C7H2Cl2FN | CID 13643469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
